2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

Catalog No.
S1786158
CAS No.
328250-18-6
M.F
C42H85ClNO8P
M. Wt
798.565
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxypho...

CAS Number

328250-18-6

Product Name

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

IUPAC Name

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride

Molecular Formula

C42H85ClNO8P

Molecular Weight

798.565

InChI

InChI=1S/C42H85NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)47-38-40(39-50-52(46,48-9-3)49-37-36-43(4,5)6)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h40H,7-39H2,1-6H3;1H/q+1;/p-1/t40-,52?;/m1./s1

InChI Key

XXTKXMLARLHZSM-WGVGMMHHSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-]

Synonyms

1,2-Dipalmitoyl-sn-glycero-O-ethyl-3-Phosphocholine;DPePC;1,2-EDPPC

Chemical Identity

1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162 (EPC) is a synthetic phospholipid. Phospholipids are molecules that are similar to fats but have a phosphate group attached. They are a major component of cell membranes [National Institutes of Health, ].

EPC shares many structural similarities with naturally occurring phospholipids, particularly phosphatidylcholine (PC). EPC can be used to study biological processes where PCs are involved [Avanti Polar Lipids, Inc., EPC (1,2-dipalmitoyl-sn-glycero-3-ethylphosphocholine)].

Potential Research Applications

EPC's properties as a synthetic phospholipid make it potentially useful in various scientific research fields. Here are some potential applications:

  • Membranes: EPC can be used to create artificial membranes for studying membrane proteins and membrane-associated processes [Biochimica et Biophysica Acta, ].
  • Drug Delivery: EPC has been explored as a component in drug delivery systems due to its ability to form liposomes, which are microscopic spheres that can encapsulate drugs [International Journal of Pharmaceutics, ].
  • Cell Signaling: EPC can be used to investigate cell signaling pathways as it can mimic some functions of natural phospholipids involved in signaling [Biochimica et Biophysica Acta, ].

The compound 2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride is a complex quaternary ammonium salt that features a phosphorous atom, making it part of a class of compounds known for their surfactant properties. The structure consists of a central phosphorus atom bonded to various alkyl and ether groups, which contribute to its amphiphilic nature. This compound is particularly notable for its long-chain hexadecanoyloxy groups, which enhance its lipid-like characteristics, making it relevant in fields such as drug delivery and nanotechnology.

The chemical behavior of this compound is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The quaternary ammonium center can undergo nucleophilic attack, which can lead to the formation of new compounds.
  • Hydrolysis: In the presence of water, the ether and ester bonds may hydrolyze, releasing fatty acids and phosphoric acid derivatives.
  • Formation of Lipid Nanoparticles: This compound can be used to form lipid nanoparticles through self-assembly in aqueous environments, which is essential for drug delivery systems.

Research indicates that compounds like 2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride exhibit significant biological activities:

  • Antimicrobial Properties: Due to their cationic nature, these compounds can disrupt microbial membranes, leading to bactericidal effects.
  • Cell Membrane Interaction: The amphiphilic structure allows for effective interaction with cell membranes, facilitating the delivery of therapeutic agents.
  • Potential in Gene Delivery: Their ability to encapsulate nucleic acids makes them promising candidates for gene therapy applications.

The synthesis of this compound typically involves several steps:

  • Formation of the Ether Linkages: Starting from a glycerol derivative, hexadecanoyl chloride is reacted to form the dihexadecanoyloxypropyl moiety.
  • Phosphorylation: The resulting alcohol is then treated with phosphorus oxychloride or similar reagents to introduce the phosphoryl group.
  • Quaternization: Finally, trimethylamine is added to convert the nitrogen into a quaternary ammonium salt.

These steps may vary based on specific laboratory techniques and desired purity levels.

The unique properties of this compound lend themselves to various applications:

  • Drug Delivery Systems: Its ability to form lipid nanoparticles makes it suitable for encapsulating and delivering pharmaceuticals.
  • Gene Therapy: The capacity to interact with nucleic acids allows for applications in gene delivery vectors.
  • Cosmetic Formulations: Its surfactant properties are beneficial in emulsifying agents within cosmetic products.

Studies focusing on the interactions of this compound with biological membranes have revealed:

  • Membrane Disruption: The cationic nature facilitates binding to negatively charged membranes, leading to potential disruption and increased permeability.
  • Synergistic Effects with Other Agents: When combined with other lipids or surfactants, enhanced stability and efficacy in drug delivery systems have been observed.

Several compounds share structural similarities with 2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride, including:

Compound NameStructural FeaturesUnique Aspects
1-O-(hexadecanoyl)-2-O-(tetradecanoyl)-sn-glycerolGlycerol backbone with fatty acid chainsUsed in liposomal formulations
2-(dimethylamino)-1-octadecyl-1H-imidazo[4,5-b]pyridineImidazole ring with long alkyl chainExhibits potent antimicrobial activity
1,2-dioleoyl-sn-glycero-3-phosphocholinePhosphocholine headgroup with two oleoyl chainsCommonly used in liposome formulations

Uniqueness

The uniqueness of 2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride lies in its specific combination of long-chain fatty acids and phosphonium functionality. This combination enhances its amphiphilicity and potential for forming stable nanoparticles compared to other similar compounds that may lack either structural component or have shorter alkyl chain lengths.

Dates

Modify: 2023-08-15
1.Lewis, R.N.,Winter, I.,Kriechbaum, M., et al. Studies of the structure and organization of cationic lipid bilayer membranes: Calorimetric, spectroscopic, and x-ray diffraction studies of linear saturated P-O-ethyl phosphatidylcholines. Biophysical Journ

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